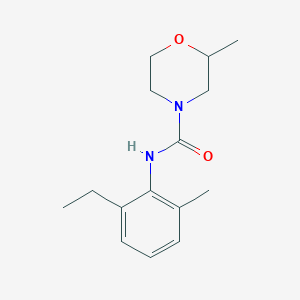
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF-24 belongs to the class of compounds known as curcumin analogs, which are synthetic derivatives of curcumin, a natural compound found in turmeric.
作用机制
The mechanism of action of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone involves its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. This compound binds to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This results in decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In addition to its ability to inhibit NF-κB activity, this compound has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which plays a key role in protecting cells from oxidative stress. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation.
实验室实验的优点和局限性
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone. One area of research could focus on the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully establish the safety and efficacy of this compound in vivo, and to determine its potential therapeutic applications in various disease states.
合成方法
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluorophenol with 2-ethylmorpholine, followed by a series of chemical transformations that result in the formation of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of this compound to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
属性
IUPAC Name |
(4-chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-2-10-8-16(5-6-18-10)13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPULLGCPDDWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)


![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)



![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)